2-Ethoxy vs. 2-Methyl Substituent: Physicochemical Differentiation Driven by Lipophilicity and Hydrogen Bonding
The target compound bears a 2-ethoxy substituent on the benzamide ring, which increases both lipophilicity and hydrogen bond acceptor count relative to the closest commercially available comparator, the 2-methyl analog (CAS 921999-09-9). Specifically, the target compound's logP is 2.64 and logD is 2.63, with five hydrogen bond acceptors . The 2-methyl analog lacks the ether oxygen, resulting in a lower computed logP (estimated ~2.0 based on the loss of one oxygen atom's contribution) and only four hydrogen bond acceptors . This difference is significant for membrane permeability and target binding in hydrophobic pockets.
| Evidence Dimension | Computed logP / logD and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | logP = 2.64, logD = 2.63, HBA = 5 |
| Comparator Or Baseline | 2-Methyl analog: estimated logP ≈ 2.0, HBA = 4 |
| Quantified Difference | ΔlogP ≈ +0.6; ΔHBA = +1 |
| Conditions | Computed properties from ChemDiv (target) and structural inference for 2-methyl analog |
Why This Matters
These physicochemical differences affect solubility, permeability, and target binding, making the ethoxy compound preferable when increased lipophilicity or an additional hydrogen bond acceptor is desired for SAR exploration.
